molecular formula C5H7N3O B1297026 2-Methoxypyrimidin-5-amine CAS No. 56621-89-7

2-Methoxypyrimidin-5-amine

Cat. No.: B1297026
CAS No.: 56621-89-7
M. Wt: 125.13 g/mol
InChI Key: HKHRENFWPKWVML-UHFFFAOYSA-N
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Description

2-Methoxypyrimidin-5-amine is an organic compound with the chemical formula C5H7N3O. It features a methoxy group (-OCH3) and an amino group (-NH2) attached to a pyrimidine ring. This compound is known for its stability and is typically found as a white to yellow crystalline solid .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Biochemical Analysis

Biochemical Properties

2-Methoxypyrimidin-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One notable interaction is with the nonheme diiron N-oxygenase AzoC, which catalyzes the oxidation of amino groups to their nitroso analogs. This interaction is crucial for the formation of azoxy bonds in azoxymycins biosynthesis . Additionally, this compound has been shown to interact with other nitrogen heterocycle substrates, enhancing the catalytic efficiency of enzymes through directed evolution .

Cellular Effects

This compound affects various cellular processes and functions. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with enzymes like AzoC can lead to changes in the production of specific metabolites, impacting cellular functions . Furthermore, this compound’s role in the biosynthesis of azoxy compounds suggests its potential impact on cellular redox states and oxidative stress responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound’s interaction with the nonheme diiron N-oxygenase AzoC is a prime example. The enzyme catalyzes the oxidation of the amino group in this compound, leading to the formation of nitroso analogs. This reaction is facilitated by the enzyme’s active site, where specific amino acid residues and the diiron center play crucial roles . Additionally, mutations in the enzyme can enhance its catalytic efficiency, further illustrating the compound’s impact at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are essential factors to consider. Studies have shown that this compound remains stable under specific conditions, such as storage under inert gas at low temperatures In vitro and in vivo studies have indicated that the compound’s impact on enzyme activity and metabolite production can vary over time, highlighting the need for continuous monitoring in experimental settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may enhance enzyme activity and promote beneficial biochemical reactions. Higher doses could lead to toxic or adverse effects. For instance, excessive amounts of this compound might disrupt cellular redox balance, leading to oxidative stress and potential cellular damage . Therefore, determining the optimal dosage is crucial for maximizing the compound’s benefits while minimizing its risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as AzoC, which catalyzes the oxidation of amino groups. This interaction is part of the biosynthesis pathway for azoxy compounds, which are essential for various biological processes . Additionally, the compound’s role in nitrogen heterocycle metabolism suggests its involvement in broader metabolic networks, impacting metabolite levels and metabolic flux .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. The compound may interact with specific transporters or binding proteins, influencing its localization and accumulation. Studies have shown that this compound can be efficiently transported to target sites within cells, where it exerts its biochemical effects . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

This compound’s subcellular localization plays a vital role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with enzymes like AzoC suggests that this compound may localize to regions where these enzymes are active, such as the cytoplasm or specific organelles . This localization is crucial for the compound’s role in biochemical reactions and cellular processes.

Properties

IUPAC Name

2-methoxypyrimidin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-9-5-7-2-4(6)3-8-5/h2-3H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHRENFWPKWVML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20326476
Record name 2-methoxypyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20326476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56621-89-7
Record name 56621-89-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528729
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-methoxypyrimidin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20326476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-2-methoxypyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

To 0.342 g (2.20 mmol) of the above nitro compound in MeOH (20 mL) was added 0.30 g of 10% Pd/C and the mixture was stirred under hydrogen (25 in/Hg) for 18 hrs. The reaction mixture was filtered through celite, and concentrated, to give 0.274 g (100% yield) of 5-amino-2-methoxypyrimidine as a colorless oil: 1H NMR (DMSO-d6) δ 8.05 (s, 2H), 3.94 (s, 3H); LCMS (APCI+) m/z: 126 (MH+, 100%).
Name
Quantity
0.342 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.3 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 2-methoxypyrimidin-5-amine significant in the context of this research?

A1: This compound serves as a model substrate to investigate the catalytic potential of the AzoC enzyme, specifically its ability to form novel azoxy compounds. While AzoC is known to catalyze N-oxygenation in azoxymycins biosynthesis, its substrate scope was previously limited. [] This research demonstrates that through directed evolution, specifically the double mutant L101I/Q104R, AzoC's catalytic efficiency towards this compound was significantly improved. [] This finding paves the way for exploring the biosynthesis of a wider range of azoxy compounds containing six-membered nitrogen rings, which hold potential applications in various industries.

Q2: How does the double mutation L101I/Q104R in AzoC improve its interaction with this compound?

A2: Structural analysis suggests that the mutations in the L101I/Q104R variant result in a shorter distance between the substrate (this compound) and the diiron center within the enzyme's active site. [] This closer proximity, potentially influenced by changes in the amino acid residues within the active site, is thought to be responsible for the enhanced catalytic efficiency observed with this mutant. [] Essentially, the mutations create a more favorable binding environment for this compound, leading to increased interaction and a more efficient N-oxygenation reaction.

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